molecular formula C21H28N4O4 B2412080 (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946371-81-9

(3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2412080
CAS No.: 946371-81-9
M. Wt: 400.479
InChI Key: ZYFPUEYJECDNJI-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine with an appropriate acylating agent.

    Coupling with 3,4-Dimethoxyphenyl Group: The piperazine derivative is then coupled with a 3,4-dimethoxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored, particularly in the development of new treatments for diseases where similar structures have shown efficacy.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

Uniqueness

Compared to similar compounds, (3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its combination of a dimethoxyphenyl group and a pyrimidinyl-piperazine moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-4)18(12-16)28-5/h6-7,12-14H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPUEYJECDNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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